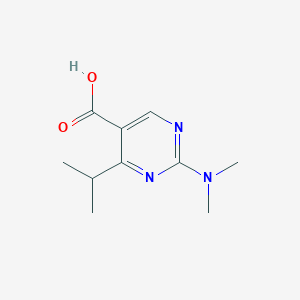
2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylamino group, an isopropyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Isopropylation: The isopropyl group can be added through an alkylation reaction using isopropyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)pyrimidine-5-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
4-Isopropylpyrimidine-5-carboxylic acid: Lacks the dimethylamino group, which may reduce its ability to form hydrogen bonds and electrostatic interactions.
2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid: The methyl group instead of the isopropyl group may lead to different steric and electronic effects.
Uniqueness: 2-(Dimethylamino)-4-isopropylpyrimidine-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the dimethylamino and isopropyl groups enhances its ability to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(dimethylamino)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)8-7(9(14)15)5-11-10(12-8)13(3)4/h5-6H,1-4H3,(H,14,15) |
InChI-Schlüssel |
BMLJLJGAUJYFIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperazine, 1-[2-(phenylthio)ethyl]-](/img/structure/B13219715.png)
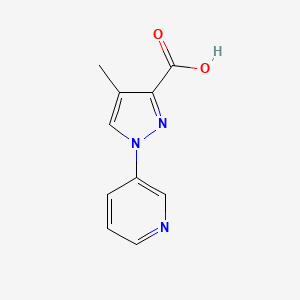
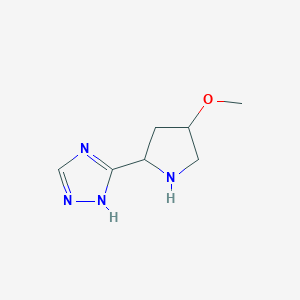
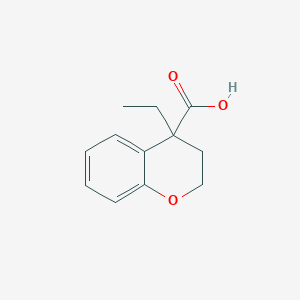
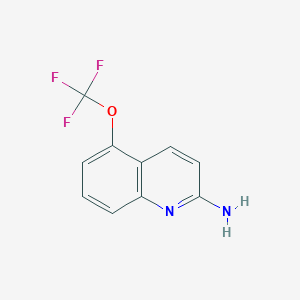

![2-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13219745.png)

![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)
![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
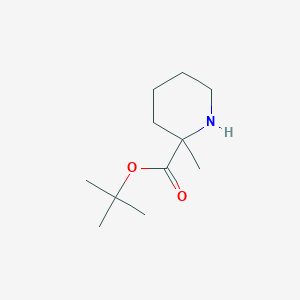

![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
